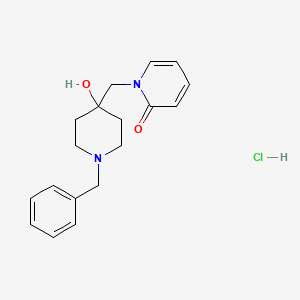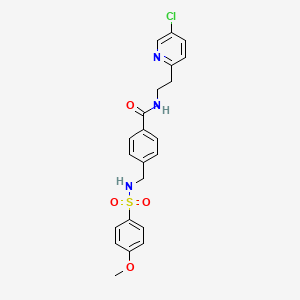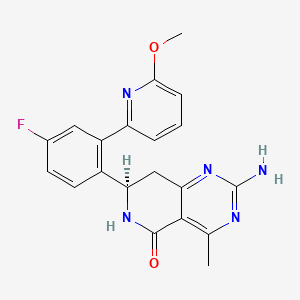
NVP-HSP990
Übersicht
Beschreibung
NVP-HSP990 ist ein neuartiger niedermolekularer Inhibitor des Hitzeschockproteins 90 (HSP90). Hitzeschockprotein 90 ist ein molekularer Chaperon, der eine entscheidende Rolle beim Falten, Zusammenbau und Transport von Proteinen spielt. This compound hat sowohl in vitro als auch in vivo starke und breitbandartige Antitumoraktivitäten gezeigt . Es ist bekannt für seine hohe orale Bioverfügbarkeit und die Fähigkeit, mehrere Isoformen des Hitzeschockproteins 90 zu hemmen, darunter Hitzeschockprotein 90 alpha, Hitzeschockprotein 90 beta und Glukose-reguliertes Protein 94 .
Wissenschaftliche Forschungsanwendungen
In der Chemie wird es als Werkzeugverbindung verwendet, um die Rolle des Hitzeschockproteins 90 bei der Proteinfaltung und -stabilität zu untersuchen . In der Biologie wurde gezeigt, dass NVP-HSP990 die Replikation von Rotavirus in vitro und in vivo hemmt, was es zu einem vielversprechenden Kandidaten für die Entwicklung von antiviralen Medikamenten macht . In der Medizin wird this compound in klinischen Studien auf seine Wirksamkeit bei der Behandlung von fortgeschrittenen soliden Tumoren untersucht . Seine Fähigkeit, mehrere onkogene Signalwege zu hemmen, macht es zu einem wertvollen therapeutischen Mittel zur Behandlung von Krebs . In der Industrie wird this compound bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf Hitzeschockprotein 90 abzielen .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die N-terminale ATP-Bindungsdomäne des Hitzeschockproteins 90 bindet und so dessen ATPase-Aktivität hemmt . Diese Hemmung stört die Wechselwirkung zwischen dem Hitzeschockprotein 90 und seinen Clientproteinen, was zur Destabilisierung und zum Abbau dieser Clientproteine führt . Zu den molekularen Zielstrukturen von this compound gehören verschiedene onkogene Proteine, die für ihre Stabilität und Funktion auf Hitzeschockprotein 90 angewiesen sind . Durch die Hemmung des Hitzeschockproteins 90 blockiert this compound effektiv mehrere tumorigenische Signalwege, was zur Arretierung der Zellproliferation und Induktion von Apoptose führt .
Wirkmechanismus
Target of Action
NVP-HSP990, also known as HSP990, is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90) . Hsp90 is a ubiquitous and abundant molecular chaperone required for protein folding, assembly, and transport . It ensures the conformational and functional stability of multiple client proteins, including oncoproteins essential for tumor growth and survival .
Mode of Action
This compound exhibits single-digit nanomolar IC50 values on three of the Hsp90 isoforms (Hsp90α, Hsp90β, and GRP94) and a 320 nanomolar IC50 value on the fourth (TRAP-1) . The protein folding function of Hsp90 depends on its ATPase activity, and inhibition of this intrinsic activity by this compound disrupts the Hsp90 client protein interaction . This leads to the destabilization of diverse oncoproteins, resulting in simultaneous blockade of multiple tumorigenic signaling pathways .
Biochemical Pathways
This compound dissociates the Hsp90-p23 complex and depletes client protein c-Met, leading to the induction of Hsp70 . This results in the downregulation of c-Met and upregulation of Hsp70 . The compound also remarkably inhibits the activation of MAPK pathways induced by rotavirus infection .
Pharmacokinetics
This compound exhibits drug-like pharmaceutical and pharmacologic properties with high oral bioavailability . In the GTL-16 xenograft model, a single oral administration of 15 mg/kg of this compound induced sustained downregulation of c-Met and upregulation of Hsp70 .
Result of Action
This compound potently inhibits the growth of human cell lines and primary patient samples from a variety of tumor types . In repeat dosing studies, this compound treatment resulted in tumor growth inhibition of GTL-16 and other human tumor xenograft models driven by well-defined oncogenic Hsp90 client proteins .
Biochemische Analyse
Biochemical Properties
NVP-HSP990 exhibits single digit nanomolar IC50 values on three of the Hsp90 isoforms (Hsp90α, Hsp90β, and GRP94) and 320 nanomolar IC50 value on the fourth (TRAP-1), with selectivity against unrelated enzymes, receptors, and kinases . It binds to the N-terminal ATP-binding domain of Hsp90 .
Cellular Effects
This compound has been shown to potently inhibit the growth of human cell lines and primary patient samples from a variety of tumor types . In c-Met amplified GTL-16 gastric tumor cells, this compound dissociated the Hsp90-p23 complex, depleted client protein c-Met, and induced Hsp70 . It also inhibited the activation of MAPK pathways induced by rotavirus infection .
Molecular Mechanism
This compound exerts its effects at the molecular level by disrupting the Hsp90 client protein interaction . This disruption destabilizes diverse oncoproteins, resulting in simultaneous blockade of multiple tumorigenic signaling pathways, arrest of cell proliferation, and induction of apoptosis .
Temporal Effects in Laboratory Settings
In the GTL-16 xenograft model, a single oral administration of 15 mg/kg of this compound induced sustained downregulation of c-Met and upregulation of Hsp70 . In a cynomolgus monkey model of temporal lobe epilepsy, oral administration of low-dose this compound completely suppressed epileptiform discharges for up to 12 months .
Dosage Effects in Animal Models
In animal models, this compound exhibits drug-like pharmaceutical and pharmacologic properties with high oral bioavailability . Administration of 0.1 mg/kg this compound led to upregulation of EAAT2 and inhibition of spontaneous seizures in epileptic mice .
Metabolic Pathways
It is known that the protein folding function of Hsp90, which this compound inhibits, depends on its ATPase activity .
Transport and Distribution
It is known that this compound is orally bioavailable and exhibits drug-like pharmaceutical and pharmacologic properties .
Subcellular Localization
Hsp90, the target of this compound, is a ubiquitous and abundant molecular chaperone required for protein folding, assembly, and transport .
Vorbereitungsmethoden
Die Synthese von NVP-HSP990 umfasst mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten und deren anschließende Kupplungsreaktionen. Der Syntheseweg beginnt typischerweise mit der Herstellung eines substituierten Benzamids, das dann unter bestimmten Reaktionsbedingungen mit einem Pyridinderivat gekoppelt wird . Das Endprodukt wird durch Reinigungs- und Kristallisationsprozesse gewonnen. Industrielle Produktionsverfahren für this compound umfassen die Optimierung dieser Syntheserouten, um eine hohe Ausbeute und Reinheit zu erreichen und gleichzeitig Kosteneffizienz und Skalierbarkeit zu gewährleisten .
Analyse Chemischer Reaktionen
NVP-HSP990 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Produkte liefern kann .
Vergleich Mit ähnlichen Verbindungen
NVP-HSP990 ist im Vergleich zu anderen Inhibitoren des Hitzeschockproteins 90 einzigartig aufgrund seiner hohen oralen Bioverfügbarkeit und seiner starken inhibitorischen Aktivität gegen mehrere Isoformen des Hitzeschockproteins 90 . Ähnliche Verbindungen umfassen Geldanamycin und dessen Derivat Tanespimycin (17-Allyamino-17-Demethoxygeldanamycin), die ebenfalls das Hitzeschockprotein 90 hemmen, aber unterschiedliche Strukturen und pharmakologische Profile aufweisen . Im Gegensatz zu Geldanamycin leidet this compound nicht unter Problemen im Zusammenhang mit geringer oraler Bioverfügbarkeit und Hepatotoxizität . Eine weitere ähnliche Verbindung ist NVP-AUY922, das eine größere Potenz als Geldanamycin bei der Modulation von Clientproteinen des Hitzeschockproteins 90 und der Induktion von apoptotischem Zelltod gezeigt hat .
Eigenschaften
IUPAC Name |
(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c1-10-18-16(26-20(22)23-10)9-15(25-19(18)27)12-7-6-11(21)8-13(12)14-4-3-5-17(24-14)28-2/h3-8,15H,9H2,1-2H3,(H,25,27)(H2,22,23,26)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMQUUGTQYPVPD-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)CC(NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NC(=N1)N)C[C@@H](NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239429 | |
| Record name | HSP-990 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934343-74-5 | |
| Record name | HSP-990 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934343745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HSP-990 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HSP-990 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0WBA7B62L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


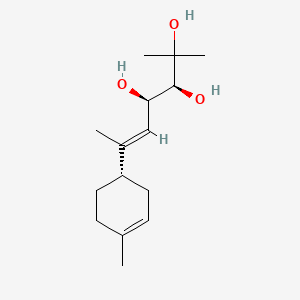
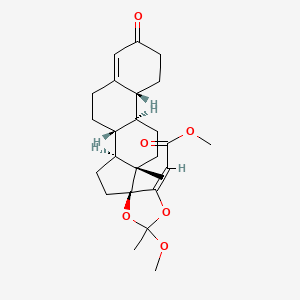
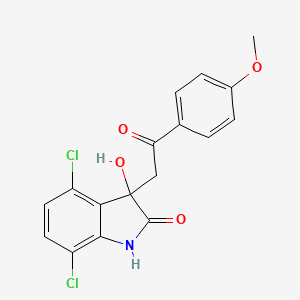
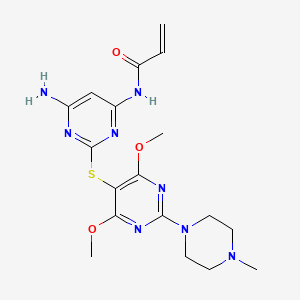
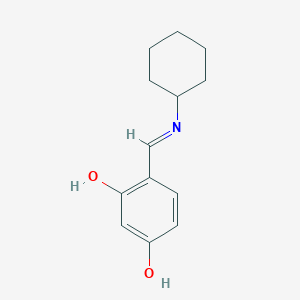

![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)
![1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611892.png)
